molecular formula C10H11NO4 B7859365 Propyl 3-nitrobenzoate

Propyl 3-nitrobenzoate

Cat. No.: B7859365
M. Wt: 209.20 g/mol
InChI Key: SOLNRIROLBHRDJ-UHFFFAOYSA-N
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Description

Propyl 3-nitrobenzoate is an organic compound that belongs to the ester class of chemicals. It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and a nitro group is attached to the benzene ring at the third position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Scientific Research Applications

Propyl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release benzoic acid and propanol, which can interact with biological pathways .

Comparison with Similar Compounds

    Isopropyl 3-nitrobenzoate: Similar structure but with an isopropyl group instead of a propyl group.

    Ethyl 3-nitrobenzoate: Contains an ethyl group instead of a propyl group.

    Methyl 3-nitrobenzoate: Contains a methyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific combination of a propyl group and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

propyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLNRIROLBHRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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